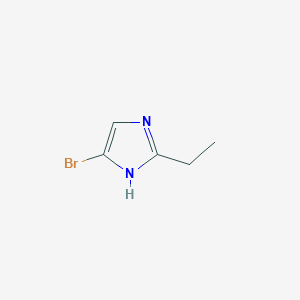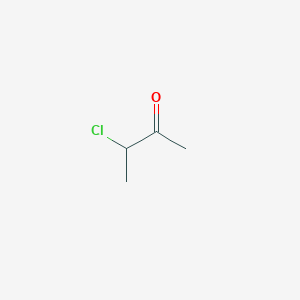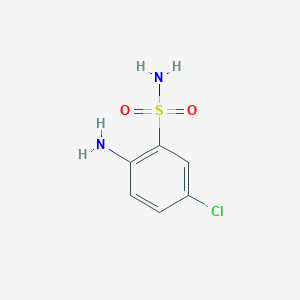
2-Amino-5-chlorobenzenesulfonamide
Vue d'ensemble
Description
Effective Recognition of Amino Groups
The study presented in the first paper demonstrates a novel strategy for the synthesis of amino-(N-alkyl)benzenesulfonamides through direct N-alkylation of aminobenzenesulfonamides with alcohols. This method is significant as it allows for the differentiation of various amino groups in complex molecules, which is a crucial step in the transition-metal-catalyzed hydrogen autotransfer process. This advancement in the field of organic synthesis could have implications for the development of new pharmaceuticals and materials .
Structural and Spectroscopic Analysis
The second paper focuses on the synthesis and characterization of a specific sulfonamide compound, which was analyzed using various techniques such as FT-IR, NMR, UV-Vis, and X-ray crystallography. The compound exhibits a monoclinic space group and the study includes detailed DFT calculations to predict vibrational frequencies, NMR chemical shifts, and absorption wavelengths. The agreement between theoretical and experimental data confirms the reliability of the computational methods used for the analysis of such compounds. This research contributes to the understanding of the molecular structure and electronic properties of sulfonamide derivatives .
Kinetic and Molecular-Electronic Structure Investigation
In the third paper, two new isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized and their structures were elucidated using X-ray diffraction. The study also includes ab initio quantum-chemical calculations to understand the electronic structure of these molecules. The kinetic investigations of substitution reactions in aqueous solutions were correlated with the stereochemical characteristics of the molecules, providing insight into the reactivity and potential applications of these compounds .
Asymmetric Chlorocyclization Using Chlorosulfonamide Salts
The fourth paper explores the use of chlorosulfonamide salts as electrophilic chlorine precursors in the asymmetric chlorocyclization of unsaturated amides. The study demonstrates that these salts, in combination with organocatalysts, can achieve high levels of stereoselectivity in the synthesis of chlorinated products. This research has potential implications for the development of new methodologies in asymmetric synthesis, which is a key area in the production of chiral compounds .
Tautomerism and Acid-Base Equilibrium
The fifth paper investigates the tautomeric forms of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride. The crystal and molecular structures were determined, and the acid-base equilibrium constants were measured using spectrophotometry. The study provides valuable information on the tautomeric equilibrium and the properties of the sulfonamide group, which is relevant for understanding the behavior of these compounds in different environments .
Condensation Reactions with Chloroalkyl Isothiocyanates
Finally, the sixth paper describes the reaction of 2-aminobenzenesulfonamide with chloroalkyl isothiocyanates to yield various thioureido derivatives. The study outlines the synthesis of benzothiadiazine dioxides and their conversion into different compounds through reactions with triethylamine and ammonia. This research adds to the knowledge of chemical reactions involving sulfonamide groups and their potential for creating diverse chemical structures .
Applications De Recherche Scientifique
Applications antibactériennes
2-Amino-5-chlorobenzenesulfonamide: est un sulfonamide, qui est une classe de composés connus pour leurs propriétés antibactériennes. Ils inhibent l'enzyme bactérienne dihydroptéroate synthétase, qui est cruciale pour la synthèse de l'acide folique dans les bactéries, empêchant ainsi la croissance bactérienne . Ce composé peut être utilisé dans le développement de nouveaux agents antibactériens, en particulier pour traiter les infections où une résistance à d'autres antibiotiques s'est développée.
Recherche sur la résistance aux antimicrobiens
L'étude du This compound contribue également à la compréhension de la résistance aux antimicrobiens. En analysant comment les bactéries évoluent pour résister aux sulfonamides, les chercheurs peuvent développer des stratégies pour lutter contre la résistance et concevoir des antibiotiques plus efficaces .
Médecine vétérinaire
En médecine vétérinaire, les sulfonamides comme le This compound sont utilisés pour traiter diverses infections chez le bétail. Leur activité antibactérienne à large spectre les rend adaptés aux infections gastro-intestinales et respiratoires .
Propriétés anti-inflammatoires
Les sulfonamides ont montré des propriétés anti-inflammatoires. La recherche sur le This compound pourrait conduire à de nouveaux traitements pour les maladies inflammatoires, en tirant parti de sa capacité à moduler les réponses inflammatoires .
Inhibition de l'anhydrase carbonique
Ce composé a des applications potentielles dans l'inhibition de l'anhydrase carbonique, une enzyme impliquée dans la régulation du pH et de l'équilibre hydrique dans divers tissus. Les inhibiteurs de cette enzyme sont utilisés pour traiter des affections comme le glaucome, l'épilepsie et le mal des montagnes .
Effets diurétiques
Les sulfonamides peuvent agir comme des diurétiques, aidant à l'excrétion des excès de fluides de l'organismeThis compound pourrait être étudié pour ses effets diurétiques, qui pourraient être bénéfiques dans des conditions comme l'hypertension et l'œdème .
Traitement des dysfonctionnements de la thyroïde
La recherche sur les sulfonamides a montré leur utilisation dans le traitement des dysfonctionnements de la thyroïdeThis compound pourrait être étudié pour ses effets potentiels sur la synthèse et le métabolisme des hormones thyroïdiennes .
Études d'impact environnemental
L'impact environnemental des sulfonamides, y compris le This compound, est un domaine d'étude important. Ces composés peuvent persister dans l'environnement et affecter les communautés microbiennes, il est donc crucial de comprendre leur empreinte écologique .
Mécanisme D'action
Target of Action
2-Amino-5-chlorobenzenesulfonamide, a type of sulfonamide, primarily targets dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in various biological processes. Dihydropteroate synthetase is involved in the synthesis of folic acid, which is essential for DNA production in bacteria . Carbonic anhydrase, on the other hand, is involved in maintaining pH and fluid balance in the body .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to dihydropteroate synthetase, they prevent PABA from participating in the reaction, thereby inhibiting the production of folic acid . This results in the inhibition of bacterial growth, as they are unable to produce the necessary DNA for replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, preventing the production of folic acid and, consequently, DNA . This leads to the cessation of bacterial growth and replication .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties would impact the bioavailability of the compound, determining the concentration that reaches the target site to exert its therapeutic effect.
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and replication . By disrupting the folic acid synthesis pathway, the compound prevents bacteria from producing the DNA they need to replicate . This makes it an effective antibacterial agent.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism, thereby influencing its efficacy . The compound’s stability could also be affected by factors such as temperature and light .
Analyse Biochimique
Biochemical Properties
2-Amino-5-chlorobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of AMPA receptor desensitization. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is a metabolite of IDRA-21, which is known to inhibit AMPA receptor desensitization . The interaction between this compound and AMPA receptors is crucial for its biochemical properties, as it enhances cognitive functions by modulating these receptors.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with AMPA receptors affects cell signaling pathways involved in synaptic transmission and plasticity . Additionally, this compound can impact gene expression by altering the transcriptional activity of genes associated with cognitive functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly AMPA receptors. By inhibiting the desensitization of these receptors, the compound enhances synaptic transmission and cognitive functions . The binding of this compound to AMPA receptors prevents their rapid desensitization, thereby prolonging their activation and enhancing synaptic strength.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Long-term exposure to this compound may lead to changes in cellular function, including alterations in synaptic plasticity and cognitive functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive functions without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including neurotoxicity and alterations in normal cellular functions. It is important to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a metabolite of IDRA-21, which is known to inhibit AMPA receptor desensitization . The compound interacts with enzymes and cofactors involved in the metabolism of AMPA receptors, thereby modulating their activity and enhancing cognitive functions. The metabolic pathways of this compound are crucial for its biochemical properties and effects on cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported across cell membranes and distributed to various cellular compartments . It interacts with transporters and binding proteins that facilitate its movement within cells. The localization and accumulation of this compound in specific cellular compartments are important for its biochemical and cellular effects.
Subcellular Localization
This compound is localized in specific subcellular compartments, which affects its activity and function. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interactions with biomolecules and its effects on cellular functions.
Propriétés
IUPAC Name |
2-amino-5-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCLOSOKWLMKMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60485475 | |
| Record name | 2-amino-5-chlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5790-69-2 | |
| Record name | 2-amino-5-chlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-chlorobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



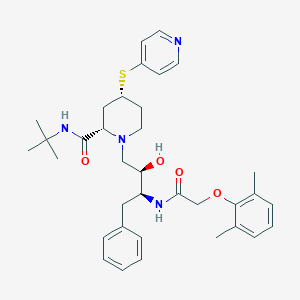
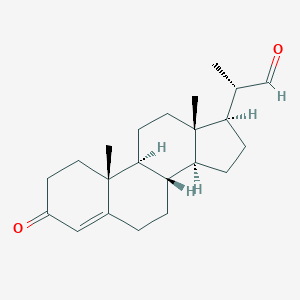
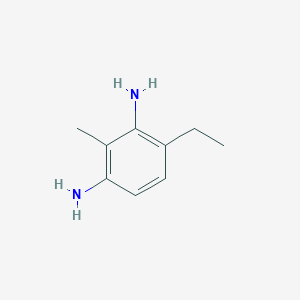
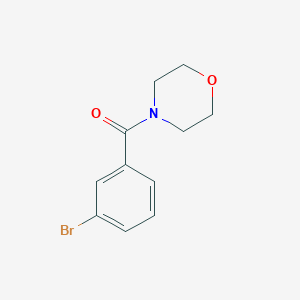
![[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B129553.png)
![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B129554.png)
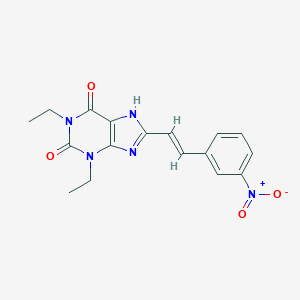
![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)
![3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B129560.png)
